An In-depth Technical Guide to the Structural Analysis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
An In-depth Technical Guide to the Structural Analysis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
This guide provides a comprehensive technical overview of the structural analysis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, spectroscopic characterization, and stereochemical integrity of this molecule, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Chiral Oxazolidinones
The oxazolidinone ring system is a cornerstone in medicinal chemistry, forming the structural core of several clinically important drugs.[1] Its rigid, chiral scaffold allows for the precise spatial orientation of substituents, a critical factor in designing molecules with high target specificity and reduced off-target effects. (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a derivative of the naturally occurring amino acid L-alanine, serves as a valuable chiral building block in asymmetric synthesis. The "S" configuration at the 4th position, inherited from L-alanine, makes it a powerful tool for introducing chirality in the synthesis of complex molecules.[2][3] Understanding its structural features is paramount for its effective application in the development of novel therapeutics.
Synthesis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: A Plausible Route
A robust and stereoretentive synthetic pathway is crucial for obtaining enantiomerically pure (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. A logical and efficient approach involves a two-step process starting from L-alanine, as outlined below. The causality behind these experimental choices lies in the need to preserve the stereocenter at C4 while introducing the necessary functional groups for cyclization and subsequent N-methylation.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of (S)-4-methyl-1,3-oxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)
This initial step involves the conversion of L-alanine into its corresponding N-carboxyanhydride (NCA). This is a well-established method for activating the amino acid for subsequent reactions.
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Materials: L-alanine, triphosgene, anhydrous tetrahydrofuran (THF), nitrogen atmosphere apparatus.
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Procedure:
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Suspend L-alanine (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred suspension.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
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Filter the reaction mixture to remove any insoluble byproducts.
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Concentrate the filtrate under reduced pressure to obtain the crude (S)-4-methyl-1,3-oxazolidine-2,5-dione.
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Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to yield the pure product.
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Step 2: N-Methylation of (S)-4-methyl-1,3-oxazolidine-2,5-dione
The final step is the selective methylation of the nitrogen atom at the 3-position of the oxazolidine-2,5-dione ring.
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Materials: (S)-4-methyl-1,3-oxazolidine-2,5-dione, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous dimethylformamide (DMF), nitrogen atmosphere apparatus.
-
Procedure:
-
Dissolve (S)-4-methyl-1,3-oxazolidine-2,5-dione (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
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Cool the solution to 0°C.
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Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt.
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Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
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Diagram of the Synthetic Workflow
Caption: Synthetic pathway for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. Each method provides unique and complementary information regarding the molecule's connectivity, functional groups, and overall architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the methine proton at the chiral center.
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Experimental Protocol:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Transfer the solution to a 5 mm NMR tube.
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Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
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Experimental Protocol:
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Use the same sample prepared for ¹H NMR spectroscopy.
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Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
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Process the data to obtain the final spectrum.
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Table 1: Predicted NMR Data for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃-C4 | ~1.6 (doublet) | ~15 |
| C H-C4 | ~4.5 (quartet) | ~55 |
| C =O (C2) | - | ~150 |
| C =O (C5) | - | ~170 |
| N-C H₃ | ~2.9 (singlet) | ~25 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary slightly in an experimental setting.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
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Experimental Protocol:
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Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) for solution-cell analysis or by preparing a KBr pellet.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands for the key functional groups.
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Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (anhydride) | ~1850 and ~1780 | Two strong stretching vibrations characteristic of the dicarbonyl system in the oxazolidine-2,5-dione ring.[4] |
| C-N stretch | ~1350-1250 | Stretching vibration of the carbon-nitrogen bond. |
| C-O stretch | ~1250-1050 | Stretching vibrations of the carbon-oxygen single bonds in the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern.
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Expected Results:
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Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (129.11 g/mol ).[5][6]
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Fragmentation Pattern: Common fragmentation pathways may include the loss of CO, CO₂, and the methyl groups, providing further structural confirmation.
Diagram of the Structural Analysis Workflow
Caption: Workflow for the structural analysis of the target molecule.
Crystallographic Analysis: Insights into Solid-State Conformation
General Structural Features of N-Acyloxazolidinones:
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Ring Conformation: The five-membered oxazolidinone ring is typically near-planar, but can adopt slight envelope or twist conformations to relieve steric strain.
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Planarity of the Nitrogen Atom: The nitrogen atom in the imide linkage is generally planar, with the sum of the bond angles around it approaching 360°.
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Orientation of the Acyl Group: The exocyclic carbonyl group tends to be oriented anti to the ring N-C(=O) bond to minimize dipole-dipole repulsion.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Conclusion: A Comprehensive Structural Profile
The structural analysis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a critical undertaking for its effective utilization in drug discovery and development. Through a combination of a plausible synthetic route and a comprehensive suite of spectroscopic techniques, a complete and unambiguous structural profile can be established. This guide provides the necessary theoretical framework and practical methodologies for researchers to confidently synthesize, characterize, and apply this valuable chiral building block in their scientific endeavors.
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